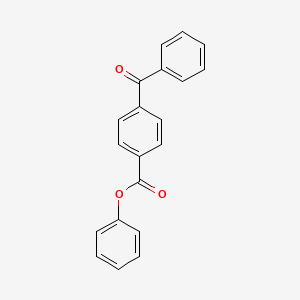

Phenyl 4-benzoylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H14O3 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

phenyl 4-benzoylbenzoate |

InChI |

InChI=1S/C20H14O3/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20(22)23-18-9-5-2-6-10-18/h1-14H |

InChI Key |

LJNXAXBMCVLWLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Esterification Reactions for Phenyl 4-Benzoylbenzoate Synthesis

Esterification represents the most direct and conventional approach for synthesizing this compound. This typically involves the reaction of 4-benzoylbenzoic acid or its derivatives with phenol (B47542).

Direct Esterification of 4-Benzoylbenzoic Acid with Phenol

The direct esterification of 4-benzoylbenzoic acid with phenol is a fundamental method for producing this compound. This reaction is typically performed in the presence of an acid catalyst to facilitate the removal of water and drive the equilibrium towards the product. google.com Solvents such as toluene (B28343) are often employed to enable azeotropic removal of water. google.com The reaction temperature is generally maintained near the reflux temperature of the solvent to ensure a reasonable reaction rate. google.com Common acidic catalysts include p-toluenesulfonic acid, methanesulfonic acid, sulfuric acid, and polyphosphoric acid. google.com

Transesterification Processes

Transesterification offers an alternative route to this compound, particularly when starting from an ester of 4-benzoylbenzoic acid. For instance, methyl 2-benzoylbenzoate can undergo transesterification with a polyol in the presence of a catalyst like sodium methoxide. google.com This method is advantageous when the starting ester is more readily available or when specific reaction conditions are desired. Another example involves the reaction of an alkyl ester of 2-(4-phenylbenzoyl)benzoic acid with one or more hydroxy compounds. google.com This process is also a viable route for producing various benzoylbenzoate esters.

Role of Catalysts and Reaction Conditions in Esterification Efficiency

The efficiency of esterification reactions is highly dependent on the choice of catalyst and the reaction conditions. Acidic catalysts are crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the phenol. google.com The choice of solvent is also critical; for example, using toluene allows for the azeotropic removal of water, which shifts the reaction equilibrium towards the formation of the ester. google.com Reaction times can vary significantly, typically ranging from 2 to 20 hours, depending on the specific substrates, catalyst, and temperature. google.com In some cases, solid acid catalysts like zeolites (e.g., H-beta and H-Y) have been explored for the benzoylation of phenol with benzoic acid, which can lead to the formation of phenyl benzoate (B1203000) as an intermediate. mdpi.com

Advanced Synthetic Approaches to Benzoylbenzoate Derivatives

Beyond traditional esterification, advanced synthetic methods have been developed to access benzoylbenzoate derivatives, offering alternative pathways with potentially higher efficiency or selectivity.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Organocopper-Mediated Reactions)

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of benzoylbenzoate derivatives. This methodology involves the palladium-catalyzed coupling of an aryl ester with an arylboronic acid, proceeding through the selective cleavage of the C–O bond of the ester. nsf.gov For example, versatile and easily prepared Pd-PEPPSI type precatalysts have been shown to be highly reactive for the direct Suzuki-Miyaura cross-coupling of various aryl esters with arylboronic acids, affording good to excellent yields. nsf.gov Kinetic studies have indicated that the cross-coupling of aryl esters can proceed at rates comparable to those of amides. nsf.gov

Another notable metal-catalyzed approach involves the nickel-catalyzed cross-coupling of aryl aldehydes with organozinc reagents, which can be used to synthesize derivatives like methyl 4-benzoylbenzoate. rsc.org

Table 1: Examples of Metal-Catalyzed Synthesis of Benzoylbenzoate Derivatives

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd-PEPPSI-IPr, K₂CO₃ | Phenyl furan-2-carboxylate, Phenylboronic acid | Furan-2-yl(phenyl)methanone | 71% | nsf.gov |

| Suzuki-Miyaura Cross-Coupling | [(IPr)PdCl₂(AN)], K₂CO₃, H₂O | tert-butyl benzoyl(phenyl)carbamate, 4-methoxylphenylboronic acid | Not specified | 95% | nsf.gov |

| Nickel-Catalyzed Cross-Coupling | Ni(cod)₂, IPr, MgCl₂ | Aryl aldehyde, Organozinc reagent | Methyl 4-benzoylbenzoate | Not specified | rsc.org |

Rearrangement-Based Synthetic Routes (e.g., from Spiroindane-1,3-diones to 2-Benzoylbenzoate Esters)

A novel and intriguing approach to the synthesis of 2-benzoylbenzoate esters involves the solvent-controlled regioselective rearrangement of spiroindane-1,3-diones. bohrium.comacs.org This method provides a divergent pathway to either tritylone alcohols or 2-benzoylbenzoate esters depending on the solvent used. bohrium.comacs.org When the reaction is performed in an alcohol solvent, such as ethanol (B145695), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the spiroindane-1,3-diones rearrange to yield 2-benzoylbenzoate esters. bohrium.comacs.org The optimal conditions for this transformation have been identified as using 2.5 equivalents of DBU in ethanol at 70 °C. acs.org This rearrangement has been shown to tolerate various substituents on the phenyl group of the spiroindane-1,3-dione. bohrium.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netmdpi.com Key strategies include the use of greener catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions. core.ac.uknih.gov

Catalysis plays a important role in developing more sustainable synthetic methods. utwente.nl For instance, ruthenium-catalyzed reactions have been explored for the synthesis of related β-oxo esters in aqueous media, a green solvent. uniovi.es The use of catalysts can lead to higher efficiency and reduce the energy requirements of the process. utwente.nl Two-stage catalytic processes have been developed for converting ethanol into distillate-range ethers, involving a Guerbet coupling and subsequent etherification, which demonstrates a green approach to producing related compounds. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govpsu.eduarabjchem.org This technique has been successfully applied to various heterocyclic syntheses, such as the Hantzsch thiazole (B1198619) synthesis, where maximum yields were obtained in minutes under microwave heating compared to hours with conventional reflux. nih.govbeilstein-journals.org These efficient, high-yield reactions under microwave irradiation highlight a greener alternative for synthesizing complex molecules. psu.edu

Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry by eliminating the need for potentially hazardous and difficult-to-recycle organic solvents. researchgate.net One-pot syntheses of various organic compounds, including imidazole (B134444) and quinazolinone derivatives, have been successfully developed under solvent-free conditions. asianpubs.orgresearchgate.net These methods are not only environmentally benign but also often simpler and more efficient than traditional solvent-based syntheses. researchgate.net

The following table summarizes various green chemistry approaches applicable to the synthesis of esters and related compounds, highlighting the improvements over conventional methods.

| Green Approach | Reaction Type | Conditions | Key Advantages | Source(s) |

| Microwave-Assisted Synthesis | Hantzsch Thiazole Synthesis | Methanol (B129727), 90 °C, 30 min | Reduced reaction time (from 8 hours), increased yield (up to 95%). | nih.gov |

| Microwave-Assisted Synthesis | Cyclodehydration | Solvent-free, PPSE, 90 °C, 8 min | Avoids harsh conditions and long reaction times, good yield (73%). | beilstein-journals.org |

| Solvent-Free Synthesis | Oxidative Coupling | Transition-metal catalyst-free | Environmentally benign, uses commercially available and stable chemicals. | researchgate.net |

| Aqueous Medium | Ruthenium-catalyzed ester synthesis | Water | Utilizes a green and safe solvent. | uniovi.es |

| Catalysis | Etherification | Amberlyst™ 70 resin | Enables conversion of alcohols to ethers with high selectivity. | rsc.org |

Reaction Mechanisms and Chemical Transformations

Intramolecular Rearrangement Reactions

The benzoylbenzoate framework can undergo notable intramolecular rearrangements, particularly under conditions that generate reactive intermediates.

While specific studies on Phenyl 4-benzoylbenzoate's intramolecular C-C bond formation are not extensively detailed in the provided literature, the reactivity of its isomer, 2-benzoylbenzoate, offers significant insight into the potential mechanisms. mpg.de In the gas phase, following decarboxylation, the resulting carbanion of 2-benzoylbenzoate undergoes an efficient intramolecular nucleophilic attack. mpg.denih.gov The nascent phenide, a highly reactive carbanion, attacks the pendant phenyl group, leading to the formation of a new C-C bond and a ring-closed, tricyclic structure. mpg.denih.gov This type of rearrangement highlights the inherent potential of the benzoylbenzoate scaffold to facilitate complex intramolecular transformations initiated by the generation of a nucleophilic center. mpg.de The reaction proceeds through a cyclopropyl (B3062369) intermediate, which then undergoes ring-opening to form the final product. acs.org

Electronic and steric effects play a crucial role in dictating the pathways and outcomes of chemical reactions involving phenyl benzoates.

Electronic Effects: The electronic nature of substituents on either aromatic ring significantly influences the reactivity of the entire molecule. nih.gov In studies of substituted phenyl benzoates, it has been shown that electron-withdrawing groups on one ring decrease the sensitivity of the carbonyl group to substituent changes on the other ring. nih.gov Conversely, electron-donating groups enhance this sensitivity. nih.gov This interplay is explained by the balance of different resonance structures. nih.gov For rearrangement reactions, the presence of electron-withdrawing groups can influence the stability of intermediates, while electron-donating groups can affect the nucleophilicity of reacting centers. nih.gov

Steric Effects: Steric hindrance can significantly impact the feasibility and rate of reactions. For instance, in the synthesis of 2-benzoylbenzoate derivatives, the steric bulk of alcohol reactants was found to retard the reaction rate. acs.org Similarly, rearrangements involving intramolecular attack would be sensitive to bulky substituents near the reacting sites, which could hinder the required conformational changes for the reaction to proceed.

Table 1: Influence of Substituent Effects on Phenyl Benzoate (B1203000) Reactivity

| Effect Type | Influence on Reactivity | Example |

|---|---|---|

| Electronic | Electron-withdrawing groups decrease the sensitivity of the carbonyl to changes in the other ring. nih.gov | A nitro group (NO₂) on one ring reduces the impact of a substituent on the second ring. |

| Electronic | Electron-donating groups increase the sensitivity of the carbonyl to changes in the other ring. nih.gov | A methoxy (B1213986) group (MeO) on one ring increases the impact of a substituent on the second ring. |

| Steric | Increased steric bulk near a reaction center can hinder or slow down the reaction rate. acs.org | Reactions using t-BuOH as a solvent showed only trace amounts of product compared to less hindered alcohols like methanol (B129727) or ethanol (B145695). acs.org |

Gas-phase studies of benzoate derivatives provide a clear window into the intrinsic reactivity of the carbanions formed upon decarboxylation. mpg.deresearchgate.net Collision-induced dissociation (CID) of the 2-benzoylbenzoate anion in the gas phase leads to the loss of carbon dioxide (CO₂) and the formation of a reactive carbanion. mpg.denih.gov Instead of existing as a stable phenide, this intermediate immediately undergoes a spontaneous ring-closing reaction. mpg.denih.gov

This process involves the formation of a C-C bond with the proximal phenyl group, a reaction with a calculated activation barrier of 11.2 kcal mol⁻¹. mpg.de The fact that the initial carbanion is not observed indicates that it is formed with enough internal energy to overcome this barrier, leading exclusively to the rearranged, tricyclic product. mpg.denih.gov These gas-phase experiments are crucial for understanding the fundamental reaction pathways of the benzoylbenzoate anion, free from solvent effects. mpg.deacs.org

General Organic Reactivity of the Benzoylbenzoate Moiety

The this compound molecule contains two distinct carbonyl centers—an ester and a ketone—and two phenyl rings, each with characteristic reactivities.

The carbonyl group (C=O) is highly polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, changes the carbonyl carbon's hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org

Ketone Carbonyl: The ketone carbonyl in the benzoyl group is a primary site for nucleophilic addition. Strong nucleophiles like Grignard reagents or organolithium compounds will add irreversibly to this center. masterorganicchemistry.com

Ester Carbonyl: The ester carbonyl is generally less reactive towards nucleophiles than the ketone carbonyl. This is because the lone pair of electrons on the adjacent oxygen atom can be delocalized, reducing the electrophilicity of the carbonyl carbon. Nucleophilic attack on the ester typically leads to a tetrahedral intermediate, which can then collapse to either reform the starting materials or result in the cleavage of the phenyl ester, depending on the nucleophile and reaction conditions.

The rate of nucleophilic addition is enhanced by adjacent electron-withdrawing groups and decreased by electron-donating groups. masterorganicchemistry.com Steric hindrance around the carbonyl group also plays a significant role, with less hindered carbonyls reacting more readily. libretexts.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egpressbooks.pub The existing substituents on the ring determine the position(s) of the new substituent.

In this compound, both the benzoyl group (-CO-Ph) and the phenoxycarbonyl group (-COO-Ph) are electron-withdrawing and act as deactivating groups. libretexts.org

Benzoyl Ring (Ring A): The ring attached to the carbonyl of the benzoyl group is deactivated. The carbonyl group is a meta-director. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring will primarily occur at the positions meta to the carbonyl group.

Therefore, electrophilic aromatic substitution on either ring of this compound is expected to be slower than on benzene itself and to yield predominantly meta-substituted products. libretexts.org The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.publibretexts.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-benzoylbenzoate |

| Carbon dioxide |

| Grignard reagents |

| Organolithium compounds |

Insufficient Data for this compound Prohibits In-Depth Analysis of Solvent Effects on Reaction Kinetics

A comprehensive review of available scientific literature reveals a significant lack of specific research data concerning the solvent effects on the reaction kinetics and chemical transformations of this compound. While general principles of solvent-solute interactions are well-established in organic chemistry, detailed experimental findings, kinetic data, and mechanistic studies explicitly for this compound are not sufficiently available to construct a scientifically rigorous article based on the requested detailed outline.

General studies on related compounds and reaction types offer some context. For instance, research on the esterification reactions to form benzoates, such as ethyl benzoate, has shown that reaction rates can be significantly influenced by the polarity of the solvent. uq.edu.au In many cases, non-polar solvents have been found to accelerate these reactions. uq.edu.au This is often attributed to the stabilization of charged intermediates and transition states by polar solvents, which can sometimes hinder reactions that proceed through less polar transition states. ajpojournals.orgresearchgate.net

The stabilization of transition states by the solvent, a key factor in reaction kinetics, is a complex phenomenon. Solvation can affect the energy of both the reactants and the transition state. nih.gov For reactions involving a significant change in charge distribution during the formation of the transition state, the dielectric constant of the solvent plays a crucial role. chemrxiv.orgku.edu Polar solvents are generally effective at stabilizing charged or highly polar transition states, which can lead to an acceleration of the reaction rate. ajpojournals.orgresearchgate.net Conversely, if the reactants are more strongly solvated than the transition state, an increase in solvent polarity may lead to a decrease in the reaction rate. chemrxiv.org

Hydrogen bonding is another critical aspect of solvent-solute interactions that can profoundly impact reaction kinetics. researchgate.net Protic solvents, which can act as hydrogen bond donors, can specifically interact with reactants and transition states that are hydrogen bond acceptors. ku.edu These interactions can stabilize or destabilize the transition state, thereby altering the activation energy and the kinetic profile of the reaction. mdpi.commdpi.com For example, hydrogen bonding to a reactant might retard a reaction by stabilizing the ground state more than the transition state. ku.edu

While these general principles are fundamental to understanding chemical reactivity in solution, their specific application to this compound remains speculative without direct experimental evidence. Research on isomers like 2-benzoylbenzoate derivatives has indicated that solvents can control reaction pathways, leading to different products, but this does not provide kinetic data for the 4-benzoylbenzoate isomer. acs.org Similarly, studies on the hydrolysis or formation of other esters provide a framework but not the specific data required for a detailed analysis of this compound. uq.edu.au

Due to the absence of dedicated research on the reaction mechanisms, solvent effects on reaction rates, transition state stabilization, and the role of hydrogen bonding for this compound, it is not possible to generate the requested in-depth article with detailed research findings and data tables.

Photochemistry and Photoinduced Processes

Electronic Excited State Dynamics

The absorption of light by Phenyl 4-benzoylbenzoate and its analogues initiates a cascade of photophysical events, primarily involving the formation and evolution of singlet and triplet excited states. The efficiency of these processes is critical to the subsequent photochemical reactions.

Singlet and Triplet State Formation in this compound Analogues

Upon photoexcitation, benzophenone (B1666685) and its derivatives are promoted to an initial singlet excited state (S₁). google.com However, due to the proximity of n–π* and π–π* configurations in both the singlet and triplet manifolds, a rapid and efficient process known as intersystem crossing (ISC) occurs, populating the lowest triplet state (T₁). google.comrsc.org The relative energies of these states can be influenced by solvent polarity. rsc.org For unsubstituted benzophenone, both the S₁ and T₁ states possess n–π* character, which facilitates both ISC and the reactivity of the triplet state. rsc.org

In some benzophenone derivatives, the formation of radical ions and triplet states can also be achieved through pulse radiolysis, a technique that does not rely on the singlet state as a precursor. acs.org The radiolysis of benzene (B151609), for instance, produces a high-energy benzene triplet that can transfer its energy to a solute molecule, generating the triplet state of the latter. acs.org The interaction between the benzophenone triplet and other molecules, such as amino-substituted benzophenone derivatives, can proceed via energy transfer, hydrogen atom abstraction, or electron-transfer coupled with proton-transfer reactions, depending on the specific derivative. acs.org

The nature of the substituents on the benzophenone core can significantly influence the excited state dynamics. For example, in p-benzoylbenzyl phenyl sulfide (B99878), photoinduced bond cleavage to form radicals occurs from the triplet state, which is populated via a fast intersystem crossing from the S₁ state. nih.gov The quantum yield for radical formation in this derivative was found to be dependent on the excitation wavelength, indicating that bond cleavage can also compete with internal conversion from a higher excited singlet state (S₂). nih.gov

| Compound Family | Excitation Method | Key Intermediates | Influencing Factors |

| Benzophenone Derivatives | Photoexcitation | Singlet (S₁) and Triplet (T₁) excited states | Solvent polarity, Substituents |

| Amino-substituted Benzophenones | Pulse Radiolysis | Cation radicals, Triplet states | Driving force for charge/electron transfer |

| p-Benzoylbenzyl phenyl sulfide | Photoexcitation | Singlet (S₁, S₂) and Triplet (T₁) states, Radical pairs | Excitation wavelength |

| Carboxy Benzophenones | Photoexcitation | Triplet state, Radical pairs | Number of carboxylic groups |

Intersystem Crossing (ISC) Efficiencies

The efficiency of intersystem crossing is a key parameter determining the photochemical outcome. In many benzophenone derivatives, the ISC from the S₁ to the T₁ state is highly efficient. nih.gov For instance, in p-benzoylbenzyl phenyl sulfide, the efficiency of C-S bond fission in the lowest triplet state was determined to be unity, which, combined with quantum yield data, suggests a very fast and efficient ISC. nih.gov

The introduction of specific functional groups can be used to manage and enhance ISC. For example, the incorporation of a sulfur atom in a phenoxathiin (B166618) moiety linked to a benzophenone core is expected to enhance ISC and spin-orbit coupling. acs.org Asymmetrical substitution on chromophores like BODIPY has also been shown to be a novel method to promote ISC and triplet state formation without relying on heavy atoms. rsc.org This is achieved by reducing the energy gap between the singlet and triplet states (ΔE S–T ), facilitating an S₁ → T₂ pathway. rsc.org In coordination compounds, organic ligands like β-diketones act as sensitizers, where light absorption by the ligand leads to population of its triplet state via ISC, which can then transfer energy. researchgate.net

Photoreactivity Mechanisms

The populated triplet state of benzophenone derivatives is the primary initiator of subsequent chemical reactions. The two main photoreactivity mechanisms are Type I (α-cleavage) and Type II (hydrogen abstraction), which often compete and can be influenced by the molecular structure and reaction environment.

Type I Photoinitiation (α-cleavage) in Benzophenone Derivatives

Type I photoinitiators are typically aromatic carbonyl compounds that undergo α-cleavage upon light irradiation to directly produce initiating radicals. mdpi.com While benzophenone itself is a classic Type II photoinitiator, certain derivatives can exhibit Type I behavior. For instance, the photochemistry of p-benzoylbenzyl phenyl sulfide involves a photoinduced ω-bond cleavage to yield radical pairs. nih.gov This cleavage was found to occur from both the lowest triplet state (T₁) and a higher excited singlet state (S₂). nih.gov The radical formation from the T₁ state proceeds with an efficiency of unity. nih.gov

Type II Photoinitiation (Hydrogen Abstraction) and Synergistic Effects

Type II photoinitiation is the hallmark of benzophenone and its derivatives. mdpi.comresearchgate.netcumbria.ac.uknih.gov This process involves the abstraction of a hydrogen atom from a suitable donor molecule (a co-initiator) by the excited triplet state of the benzophenone derivative. google.com This creates a radical pair, which then initiates polymerization. google.com A common co-initiator is triethanolamine (B1662121) (TEA). mdpi.com

The efficiency of Type II photoinitiation can be enhanced through synergistic effects. For example, novel benzophenone derivatives have been designed as one-component Type II photoinitiators, where the hydrogen donor is part of the same molecule. cumbria.ac.uknih.gov This can lead to increased rates of photopolymerization. cumbria.ac.uk The introduction of different substituents can also affect the light absorption properties and thermal stability of these photoinitiators. mdpi.comcumbria.ac.uk

Upon irradiation, 2-benzyloxyethyl and 2-methoxyethyl 2-benzoylbenzoate undergo photocyclization through remote δ-hydrogen abstraction from their n,π* triplet states, demonstrating intramolecular hydrogen abstraction. oup.com The photoreaction is efficiently quenched by dienes, confirming the involvement of the triplet state. oup.com

| Photoinitiation Type | Mechanism | Key Feature | Example Compound/System |

| Type I (α-cleavage) | Homolytic bond cleavage adjacent to the carbonyl group. | Direct formation of two radical fragments. | p-Benzoylbenzyl phenyl sulfide nih.gov |

| Type II (H-abstraction) | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a donor molecule. | Requires a co-initiator (hydrogen donor). | Benzophenone/Triethanolamine (TEA) mdpi.com |

Photochemical Cycloaddition Reactions (e.g., [2+2], [4+2])

Photochemical cycloadditions are pericyclic reactions that occur from an electronic excited state, leading to the formation of cyclic products. pearson.com These reactions are governed by orbital symmetry rules, which are different for photochemical and thermal processes. wikipedia.org While [4+4] photocycloadditions are known for systems like anthracene, wikipedia.org benzophenone derivatives are more commonly associated with reactions initiated by hydrogen abstraction.

However, photochemical cycloadditions involving benzophenone derivatives can occur. For example, the irradiation of a mixture of 4-benzoylbenzoate and another molecule in a spatially restricted environment can lead to cycloaddition. oup.com Furthermore, the development of new reagents has enabled photochemical [4+2] and [3+2] cycloaddition reactions with unactivated alkenes under light irradiation. nih.gov These reactions can proceed through radical intermediates or carbene/carbenoid pathways, depending on the substrates. nih.gov Vinyldiazo compounds, upon light irradiation, can transform into cyclopropenes that subsequently engage in cycloaddition reactions with various dipoles. nih.gov

Photoinduced Electron and Proton Transfer Processes

Photoinduced electron transfer (PET) is a critical process in the photochemistry of benzoylbenzoate esters. wikipedia.orgnih.gov While direct studies on this compound are limited, extensive research on its structural isomer, 2-benzoylbenzoate, provides significant mechanistic insight. The core of this process is the benzophenone chromophore, which, upon photoexcitation, can readily accept an electron from a suitable donor. acs.org

The process begins when the molecule absorbs a photon, promoting the benzophenone moiety to an excited singlet state, which then typically undergoes rapid intersystem crossing to a more stable triplet state (³BP*). acs.orgacs.org This excited triplet state is a potent oxidizing agent and can abstract an electron from a donor molecule, such as an amine. acs.org This single electron transfer (SET) results in the formation of a ketyl radical anion and the radical cation of the electron donor. clockss.orgresearchgate.net

Studies on dodecyl-2-benzoylbenzoate, an analog, have shown that it can be efficiently deprotected (cleaved) through a PET mechanism using a sensitizer (B1316253) like 1,8-dimethoxypyrene (1,8-DMP). clockss.org In this system, the sensitizer absorbs light and transfers an electron to the benzoylbenzoate, initiating the cleavage. The general mechanism for PET-induced cleavage in the presence of an amine involves the following steps:

Photoexcitation: The benzophenone moiety is excited by UV light.

Electron Transfer: The excited benzophenone moiety accepts an electron from a donor (e.g., an amine), forming a ketyl radical anion.

Cleavage and Protonation: The resulting radical anion is unstable and undergoes fragmentation, cleaving the ester bond to release the phenoxide anion and a benzoyl-containing radical. Subsequent proton transfer from the amine radical cation or solvent neutralizes the species. acs.org

This PET process makes benzoylbenzoate esters effective as photolabile protecting groups for alcohols, allowing the alcohol to be released under specific light conditions in the presence of an electron donor. acs.orgresearchgate.net

Photolytic Decomposition and Product Formation

The photolytic decomposition of this compound and its analogs is highly dependent on the reaction environment, particularly the nature of the solvent or any additives present, which function as hydrogen or electron donors. acs.orgacs.orgresearchgate.net Research on 2-benzoylbenzoate esters demonstrates that irradiation leads to the cleavage of the ester and the formation of distinct products from the benzoate (B1203000) portion. acs.org

In the presence of a hydrogen donor like 2-propanol, the primary photoproduct derived from the 2-benzoylbenzoate moiety is a dimer, 3,3'-diphenylbiphthalidyl. acs.orgacs.org Conversely, when the reaction is conducted in the presence of an electron donor such as a primary amine, the main product is 3-phenylphthalide, a monomeric, reduced, and cyclized compound. acs.orgacs.org The formation of benzaldehyde (B42025) is also a common outcome in the photolysis of benzophenone-containing photoinitiators, arising from the quenching of a transient benzoyl radical. nih.gov

| Reaction Condition | Key Reactant Type | Major Product from Benzoate Moiety (Observed for 2-benzoylbenzoate isomer) | Reference |

|---|---|---|---|

| UV irradiation in 2-propanol | Hydrogen Donor | 3,3'-Diphenylbiphthalidyl (Dimer) | acs.orgacs.org |

| UV irradiation with amines | Electron Donor | 3-Phenylphthalide (Monomer) | acs.orgacs.org |

Mechanistic Pathways Leading to Photolytic Degradation Products

Two principal mechanistic pathways account for the photolytic degradation of benzoylbenzoate esters, depending on the reaction partner. acs.org

Hydrogen Abstraction Pathway: In the presence of a hydrogen-donating solvent like 2-propanol, the reaction proceeds via a free-radical mechanism. The benzophenone moiety, in its excited triplet state, abstracts a hydrogen atom from a solvent molecule. This generates a ketyl radical intermediate. acs.orgacs.org This ketyl radical is not stable and subsequently dimerizes with another identical radical, leading to the formation of a benzpinacol-type product, which for the 2-isomer is 3,3'-diphenylbiphthalidyl. acs.orgacs.org

Photoinduced Electron Transfer (PET) Pathway: In the presence of an electron donor like an amine, the mechanism shifts. The excited benzophenone moiety engages in a PET reaction, as detailed in section 4.2.4. This forms a ketyl radical anion. acs.org This initial photoreaction is followed by what is described as a second, "dark" (non-photochemical) electron transfer process and subsequent intramolecular cyclization (lactonization). acs.org This pathway avoids dimerization and results in the formation of the reduced monomeric product, 3-phenylphthalide. acs.orgacs.org

Formation and Reactivity of Transient Radical Species (e.g., Benzoyl Radicals)

The photolysis of benzoylbenzoate esters involves the formation of several key transient radical species. The primary radical generated from the benzophenone chromophore is the ketyl radical . This species is formed either through hydrogen atom abstraction from a donor molecule or by the acceptance of an electron to form a radical anion. acs.orgacs.org The subsequent reactivity of the ketyl radical dictates the final product distribution; it can either dimerize to form pinacol-type products or undergo further reduction and cyclization. acs.orgacs.org

In addition to the ketyl radical, the formation of benzoyl radicals is a characteristic feature of the photochemistry of many benzophenone-based photoinitiators. nih.gov This typically occurs via an α-cleavage (Norrish Type I reaction) of the bond between the carbonyl carbon and the adjacent phenyl ring. The resulting benzoyl radical is a reactive intermediate. A common fate for this radical is hydrogen abstraction from the solvent or another donor molecule to form benzaldehyde , which is a widely identified photolytic byproduct in systems containing these photoinitiators. nih.gov The benzoyl radical can also participate in other reactions, such as addition to double bonds if a polymerizable monomer is present.

Impact of Molecular Structure on Decomposition Selectivity

Studies on substituted 2-benzoylbenzoate esters have shown that the electronic nature of substituents on the benzophenone ring influences the product ratio between the dimer (from hydrogen abstraction) and the reduced monomer (from electron transfer). acs.org This demonstrates that tuning the electronic properties of the chromophore can direct the decomposition pathway.

The position of the ester linkage is also critical. The photochemistry described is largely based on the 2-benzoylbenzoate isomer, where the proximity of the ester group to the benzophenone ketone allows for intramolecular cyclization (lactonization) to form products like 3-phenylphthalide. acs.org In this compound, this direct intramolecular cyclization is not possible, suggesting that its decomposition pathways might favor intermolecular reactions or fragmentation into separate benzoic acid and phenol (B47542) derivatives.

Furthermore, incorporating the benzoylbenzoate structure into a larger macromolecule, such as a polymer, significantly impacts its photochemistry. Polymeric photoinitiators based on 2-benzoylbenzoic acid, like OMNIPOL 2702, are designed specifically to be less mobile. regulations.gov Upon photolysis, the reactive radical species are tethered to the polymer backbone, restricting their ability to form small, migratory decomposition products. google.com This strategy of increasing molecular weight and creating a polymeric structure is a direct method of controlling the decomposition selectivity to favor polymer network formation over the generation of low-molecular-weight byproducts. regulations.govgoogle.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net

Detailed DFT studies specifically elucidating the reaction mechanisms and energy barriers for transformations involving Phenyl 4-benzoylbenzoate are not extensively available in the reviewed scientific literature. However, DFT calculations have been successfully applied to understand the reactivity of similar benzoate (B1203000) derivatives. For instance, studies on the decarboxylation of benzoate derivatives in the gas phase have utilized DFT to explore the structure and stability of the resulting anionic intermediates and to evaluate the energy barriers for subsequent reactions like ring-closing. researchgate.net In other research, DFT has been employed to investigate the insertion reactions of organometallic complexes with benzoate-related species, providing insights into the favorability of different reaction pathways. researchgate.net These examples highlight the potential of DFT to model the reactivity of this compound, even though specific studies on this compound are not prevalent.

While direct computational studies on the reaction mechanisms of this compound are limited, research on related compounds provides a framework for how such investigations could be approached. For example, DFT has been used to study the electroreductive coupling of 2-acylbenzoates, where calculations helped to elucidate the product selectivity by determining the free energy differences and transition states of key cyclization steps. Similarly, DFT calculations have been instrumental in understanding the decarbonylative coupling of acylindoles and diarylketones, revealing the crucial role of ligands and determining reaction energy profiles. semanticscholar.org

While specific DFT studies on the conformational analysis of this compound are not readily found, extensive research has been conducted on the closely related analog, Phenyl Benzoate. These studies provide valuable insights into the likely conformational preferences of this compound due to the shared core structure.

A comprehensive study of the conformational space of Phenyl Benzoate using the B3LYP density functional with the 6-31+G* basis set revealed that the molecule has three key rotational degrees of freedom, often referred to as coupled rotors. nih.gov A significant finding from this research was that the rotation around the C(=O)-O bond is not more restricted than the rotation around the C(=O)-C bond, which contradicted previous assumptions. nih.gov

Further computational work on Phenyl Benzoate has explored its molecular geometry in different conformations. Optimized structures for both a planar conformation and a conformation with a 50° rotation around the central C-O bond have been calculated. researchgate.net These calculations indicate that the planar conformation is the more stable of the two. researchgate.net The molecular dipole moment was also found to be dependent on the conformation, highlighting the interplay between molecular geometry and electronic properties. nih.govresearchgate.net

Below is a table summarizing key geometrical parameters for two conformations of Phenyl Benzoate, which can serve as a model for understanding the potential geometries of this compound.

| Parameter | Planar Conformation (0°) | 50° Rotated Conformation |

| Relative Energy | Most Stable | Higher Energy |

| Dipole Moment | Lower Magnitude | Higher Magnitude |

| Key Dihedral Angle | ~0° | 50° |

| Data derived from studies on the analog Phenyl Benzoate. |

The following table presents selected optimized bond lengths and angles for the planar and 50° rotated conformations of Phenyl Benzoate, providing a quantitative look at its molecular structure.

| Bond/Angle | Planar Conformation (Å/°) | 50° Rotated Conformation (Å/°) |

| C=O Bond Length | 1.22 Å | 1.22 Å |

| C-O (ester) Bond Length | 1.39 Å | 1.39 Å |

| O-C (phenyl) Bond Length | 1.41 Å | 1.41 Å |

| C-C=O Angle | 124.5° | 124.5° |

| O-C=O Angle | 124.0° | 124.0° |

| C-O-C Angle | 117.8° | 117.8° |

| Data derived from computational studies on the analog Phenyl Benzoate. researchgate.net |

Specific DFT calculations detailing the electronic structure and excited states of this compound are not widely reported in the surveyed literature. However, the application of DFT and its time-dependent extension (TD-DFT) to similar aromatic ketones and esters is a well-established field, providing a framework for what such calculations would entail. uci.edursc.org

For a molecule like this compound, DFT calculations would typically be used to determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission properties of the molecule. mdpi.com The distribution of these frontier orbitals would reveal the nature of the lowest electronic transitions, for instance, whether they are localized on one of the phenyl rings, the benzoyl group, or involve charge transfer between different parts of the molecule.

TD-DFT is the workhorse method for calculating excited state properties, including vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. uci.edu For this compound, TD-DFT calculations could predict the energies of the low-lying singlet and triplet excited states. The nature of these excited states (e.g., n→π* or π→π*) could be assigned based on the molecular orbitals involved in the transition. Such calculations are crucial for understanding the photochemistry and photophysics of the compound. Research on other benzophenone (B1666685) derivatives has shown that TD-DFT can provide valuable insights into their photoinitiating properties by analyzing the extent of π-conjugation and delocalization in the molecule. researchgate.net

Quantum Chemical Calculations for Photophysical Properties

Quantum chemical calculations are indispensable for predicting and interpreting the photophysical properties of molecules, such as their absorption and emission of light, and the pathways for energy dissipation from excited states.

To predict emission (fluorescence and phosphorescence) spectra, the geometry of the molecule in its first excited singlet (S1) and triplet (T1) states, respectively, must first be optimized. d-nb.info The energy difference between the optimized excited state and the ground state at that geometry then provides the emission energy. d-nb.info The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted from these calculations. For molecules with flexible conformations like this compound, the solvent environment can significantly influence the photophysical properties, a phenomenon that can be modeled using polarizable continuum models (PCM) in the quantum chemical calculations. mdpi.com

The following table illustrates the type of data that would be generated from TD-DFT calculations for predicting absorption and emission properties, using hypothetical values for this compound as an example.

| Property | Predicted Value |

| Maximum Absorption Wavelength (λ_abs) | e.g., ~260 nm |

| Molar Absorptivity (ε) | e.g., >10,000 M⁻¹cm⁻¹ |

| Nature of Lowest Singlet Transition | e.g., π→π* |

| Maximum Fluorescence Wavelength (λ_em) | e.g., ~350 nm |

| Predicted Stokes Shift | e.g., ~90 nm |

| These are hypothetical values for illustrative purposes only. |

The modeling of intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a more complex computational task. nih.gov The efficiency of ISC is governed by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states involved. nih.gov Quantum chemical methods that can calculate SOC matrix elements are required to predict ISC rates. nih.gov For aromatic ketones like benzophenone, ISC is a very efficient process, and it is expected that this compound would also exhibit efficient ISC.

The relative energies of the low-lying singlet and triplet excited states are critical for determining the likely photophysical pathways. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π*). nih.gov TD-DFT calculations can provide the energies and characters of these states, offering qualitative predictions about ISC efficiency.

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer, can also be modeled computationally. These processes are important in applications where this compound might act as a photosensitizer. The modeling would involve calculating the spectral overlap between the emission of the donor and the absorption of the acceptor (for FRET) or the electronic coupling between the donor and acceptor molecules (for Dexter transfer). While no specific studies on modeling these processes for this compound were found, the theoretical framework is well-established. researchgate.net

A summary of the key parameters that would be calculated to model these processes is provided in the table below.

| Process | Key Computational Parameters |

| Intersystem Crossing (ISC) | - Energy difference between S1 and Tn states- Spin-orbit coupling (SOC) matrix elements- Orbital character of S1 and Tn states |

| Energy Transfer | - Spectral overlap integral (FRET)- Electronic coupling matrix elements (Dexter)- Distances and orientations of donor and acceptor |

| This table outlines the theoretical parameters required for modeling these photophysical processes. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed picture of their dynamic nature. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of structurally related compounds, such as benzophenone and phenyl benzoate, provide a strong basis for understanding its behavior.

The interaction between a solute and its surrounding solvent molecules can significantly influence its conformational preferences, electronic properties, and, consequently, its chemical reactivity. MD simulations are particularly adept at exploring the nature of these interactions.

For aromatic ketones like benzophenone, a core component of the this compound structure, extensive research has been conducted on its solvatochromic behavior using both experimental techniques and MD simulations. aip.org These studies reveal that the carbonyl (>C=O) stretching frequency is sensitive to the polarity of the solvent, typically showing a bathochromic (red) shift as solvent polarity increases. aip.org This is indicative of specific solute-solvent interactions, primarily hydrogen bonding where the solvent acts as a hydrogen bond donor to the carbonyl oxygen.

MD simulations coupled with quantum mechanics (QM/MM) can be used to model these interactions with high accuracy. Classical MD simulations are first used to generate representative solute-solvent clusters, which are then subjected to higher-level quantum mechanical calculations to analyze properties like vibrational frequencies. aip.org Radial distribution functions (RDFs) derived from MD trajectories can provide a statistical map of the solvent molecules around the solute. For instance, the RDFs for benzophenone in various solvents have been used to define the first solvation shell and select clusters for detailed DFT calculations. aip.org

Table 1: Representative Data on Solvatochromic Shifts for Benzophenone's Carbonyl Stretch in Various Solvents This table illustrates the type of data obtained from solvatochromic studies on related ketone structures. The shifts are indicative of the strength of solute-solvent interactions.

| Solvent | Dielectric Constant (ε) | Observed C=O Stretch (cm⁻¹) | Shift from Non-polar Solvent (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 2.02 | 1665 | 0 |

| Acetonitrile (ACN) | 37.5 | 1660 | -5 |

| Methanol (B129727) (MeOH) | 32.7 | 1656 | -9 |

| Ethanol (B145695) (EtOH) | 24.5 | 1657 | -8 |

Data adapted from studies on benzophenone solvatochromism. aip.orgaip.org

These studies have revealed that, contrary to some assumptions, the rotation around the C(=O)-O ester bond is not significantly more restricted than the rotation around the C-C(=O) ketone bond. nih.gov The conformational landscape of Phenyl benzoate is defined by the torsional angles of the two phenyl rings relative to the central ester group. The potential energy surface for these rotations shows multiple minima corresponding to different stable conformations. The energy barriers between these conformers determine the dynamic flexibility of the molecule.

For Phenyl benzoate, theoretical calculations have estimated the rotational barriers for the torsion of the phenyl rings. researchgate.net For example, the B3LYP/6-31+G* level of theory, while accurately predicting the shape of the potential energy functions for phenyl torsion, tends to underestimate the height of the rotational barriers compared to experimental data. researchgate.net These rotational barriers are critical for understanding the molecule's ability to adopt different shapes, which can influence its packing in the solid state and its interaction with other molecules in solution or biological systems. The conformational flexibility of the ester linkage is a known feature in phenacyl benzoate derivatives, which can adopt a range of torsion angles. researchgate.net

The dynamic behavior of the benzoylbenzoate scaffold is also influenced by the solvent environment. cas.cz Solute-solvent interactions can stabilize certain conformations over others, thereby shifting the conformational equilibrium. MD simulations can directly model this dynamic behavior by tracking the evolution of the key torsional angles over time in an explicit solvent environment. While a specific simulation for this compound is not cited, the established methodologies from related compounds provide a clear framework for how such an investigation would proceed and the types of insights it would yield.

Table 2: Calculated Rotational Barriers for Phenyl Benzoate This table provides an example of the kind of data generated from conformational analysis of the core phenyl ester structure.

| Rotation Axis | Torsional Angle | Calculated Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Ph-C(=O) | C-C-C=O | ~3-5 | DFT/MP2 |

| O-Ph | C-O-C-C | ~2-4 | DFT/MP2 |

| C(=O)-O | C-C(=O)-O-C | ~5-7 | DFT |

Data are representative values derived from computational studies on phenyl benzoate. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques in Mechanistic Studies

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are indispensable for probing the fleeting existence of excited states and transient species that are central to the photochemical pathways of Phenyl 4-benzoylbenzoate.

Laser Flash Photolysis for Excited State Lifetime Determination and Transient Species Detection

Laser flash photolysis (LFP) is a powerful technique to study the kinetics and spectra of transient species. While direct LFP studies on this compound are not extensively documented in the reviewed literature, the behavior of its core chromophore, benzophenone (B1666685), is well-established and serves as a crucial model. Upon UV excitation, benzophenone undergoes efficient intersystem crossing to its triplet state (³BP*). researchgate.netnih.gov This triplet state is known to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. nih.govrsc.orgoptica.orgrsc.org

For this compound, excitation of the benzophenone moiety would similarly lead to the formation of a triplet excited state. The lifetime of this triplet state and the nature of the transient species formed would be influenced by the phenyl benzoate (B1203000) substituent. The decay kinetics of the triplet state can be monitored by its characteristic transient absorption. In the absence of external quenchers, the lifetime of the triplet state is determined by radiative and non-radiative decay pathways. The presence of the phenyl benzoate group may introduce additional decay pathways, such as intramolecular energy or electron transfer.

The transient species expected upon photolysis of this compound would be the triplet excited state and potentially radical species formed through subsequent reactions. The detection of these transients via LFP would provide invaluable data on their lifetimes and reaction rate constants. For instance, studies on related benzophenone derivatives have utilized LFP to determine quenching constants and study photoreduction processes. researchgate.netrsc.org

Table 1: Expected Transient Species in Laser Flash Photolysis of this compound

| Transient Species | Expected Absorption Maximum (nm) | Formation Pathway | Decay Pathway |

| Triplet this compound | ~530 | Intersystem crossing from singlet excited state | Phosphorescence, non-radiative decay, quenching |

| This compound Ketyl Radical | ~540 | Hydrogen abstraction by the triplet state | Radical-radical recombination, disproportionation |

Note: The absorption maxima are estimations based on data for benzophenone and its derivatives.

Ultrafast Spectroscopy for Primary Photochemical Events

Ultrafast spectroscopy techniques, with femtosecond to picosecond time resolution, are essential for observing the primary photochemical events that occur immediately following light absorption. For this compound, these events would include the initial excitation to the singlet excited state (S₁), followed by rapid intersystem crossing (ISC) to the triplet manifold (Tₙ).

Studies on benzophenone have shown that intersystem crossing from the initially populated S₁(n,π) state to the T₁(n,π) state is extremely rapid, occurring on the picosecond timescale. acs.org It is proposed that this process may involve an intermediate state. acs.org The solvent environment can also play a significant role in the rates of these ultrafast processes. researchgate.netbris.ac.uk In this compound, the electronic coupling between the benzophenone and phenyl benzoate moieties could influence the rate and efficiency of these primary events.

Ultrafast transient absorption spectroscopy would be the key technique to resolve these processes. By monitoring the spectral evolution in the first few picoseconds after excitation, one could directly observe the decay of the S₁ state and the concomitant rise of the T₁ state. The quantum yield of triplet formation, a critical parameter in photochemistry, can be determined from such measurements. The primary photochemical reaction for many phenyl esters is the homolytic cleavage of the ester bond, known as the photo-Fries rearrangement, which proceeds from the excited singlet state. acs.org Ultrafast spectroscopy could potentially distinguish the timescale of this process from intersystem crossing.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and functional groups present in this compound, as well as changes that occur during a chemical reaction.

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) spectroscopy is a fundamental tool for the identification of functional groups. In this compound, characteristic IR absorption bands would confirm the presence of the ester and ketone carbonyl groups, as well as the aromatic rings. The carbonyl stretching (ν(C=O)) vibrations are particularly informative. The ketone carbonyl typically appears in the range of 1650-1670 cm⁻¹, while the ester carbonyl is expected at a higher frequency, around 1735-1750 cm⁻¹. The exact positions of these bands can be influenced by conjugation and the electronic effects of the substituents. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. vscht.cz

Time-resolved IR spectroscopy can provide mechanistic insights by monitoring changes in the vibrational spectrum during a photochemical reaction. For example, the disappearance of the ground-state carbonyl bands and the appearance of new bands corresponding to transient intermediates, such as ketyl radicals or rearranged products, could be observed. Studies on benzophenone have utilized time-resolved IR spectroscopy to characterize its lowest excited triplet state. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1650 - 1670 |

| Ester | C=O stretch | 1735 - 1750 |

| Ester | C-O stretch | 1200 - 1300 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C-H out-of-plane bend | 690 - 900 |

Note: These are typical ranges and the exact values for this compound may vary.

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic rings and the carbonyl groups. The symmetric stretching of the aromatic rings would give rise to strong Raman signals.

The assignment of vibrational modes can be aided by computational methods, such as Density Functional Theory (DFT) calculations. nih.govjconsortium.com By comparing the experimental Raman spectrum with the calculated spectrum, a detailed assignment of the observed bands to specific molecular motions can be achieved. This is crucial for understanding how the vibrational properties of the molecule are affected by its electronic state and how they change during a photochemical reaction. For instance, changes in the Raman spectrum upon electronic excitation can provide information about the geometry of the excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the connectivity of the atoms in the molecule.

In the ¹H NMR spectrum, the aromatic protons would appear as a series of multiplets in the region of approximately 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic environment of each proton. The protons on the phenyl ring of the benzoate group would likely appear at slightly different chemical shifts compared to those on the benzoyl group due to the different electronic effects of the ester and ketone functionalities.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (benzoyl group) | 7.4 - 7.8 | Multiplet |

| Aromatic Protons (benzoate ring) | 7.9 - 8.3 | Multiplet |

| Aromatic Protons (phenyl ester group) | 7.2 - 7.5 | Multiplet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl | ~196 |

| Ester Carbonyl | ~165 |

| Aromatic Carbons | 120 - 150 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Structural Elucidation of Synthetic Products and Intermediates

The synthesis of this compound and related compounds involves key intermediates whose structures must be rigorously confirmed. A common synthetic route to esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. For this compound, this would typically involve the reaction of 4-benzoylbenzoic acid with phenol (B47542). An important precursor in the synthesis of related compounds is 2-(4-phenylbenzoyl)benzoic acid, which can be prepared through the reaction of phthalic anhydride (B1165640) with biphenyl (B1667301) in the presence of a Lewis acid catalyst like aluminum trichloride. google.comsarex.com

The structural confirmation of the final product, this compound, and its intermediates relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure.

¹H NMR: The ¹H NMR spectrum of a related compound, phenyl benzoate, shows aromatic protons in the range of δ 7.20-8.40 ppm. rsc.orgamazonaws.comchemicalbook.com For this compound, distinct signals would be expected for the protons of the phenyl ring of the benzoate group, the phenyl ring of the benzoyl group, and the central benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For analogous phenyl esters, the carbonyl carbon of the ester group typically appears around δ 164-166 ppm. rsc.org In this compound, two distinct carbonyl signals are expected: one for the ester carbonyl and another for the ketone carbonyl, which in similar structures appears further downfield (around δ 195-197 ppm). rsc.org The aromatic carbons would produce a series of signals in the δ 120-150 ppm region. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The ester carbonyl (C=O) stretch typically appears in the range of 1735-1750 cm⁻¹. psu.edu The ketone carbonyl stretch is usually found at a lower wavenumber, around 1660-1680 cm⁻¹, due to conjugation with the aromatic rings. rsc.orgvscht.cz

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected between 1200 cm⁻¹ and 1300 cm⁻¹.

Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds are typically observed just above 3000 cm⁻¹. vscht.cz

The following table summarizes the expected spectroscopic data for the structural elucidation of this compound based on data from analogous compounds.

| Technique | Functional Group | Expected Chemical Shift / Absorption Band |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) |

| - | - | |

| - | - | |

| ¹³C NMR | Ketone Carbonyl | δ ~196 ppm |

| Ester Carbonyl | δ ~165 ppm | |

| Aromatic Carbons | δ 120 - 150 ppm | |

| IR Spectroscopy | Ester C=O Stretch | ~1735 cm⁻¹ |

| Ketone C=O Stretch | ~1665 cm⁻¹ | |

| Aromatic C-H Stretch | >3000 cm⁻¹ |

Mechanistic Studies through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of hydrogen atoms. researchgate.netrsc.org In the context of this compound, this method is particularly useful for studying photochemical reactions, such as hydrogen atom transfer (HAT) initiated by the excited benzophenone moiety. nih.govacs.org

The principle involves replacing specific hydrogen atoms with deuterium atoms and then analyzing the product distribution or reaction kinetics. The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect (KIE), where C-D bonds are stronger and broken more slowly than C-H bonds. This effect can help identify the rate-determining step of a reaction.

For instance, in the photoreduction of benzophenones, the excited triplet state of the carbonyl group can abstract a hydrogen atom from a hydrogen-donor molecule. By selectively deuterating the donor, one can determine the specific site of hydrogen abstraction. If a reaction involving this compound were studied in a deuterated solvent (e.g., methanol-d4), the incorporation of deuterium into the product molecules would provide evidence for the solvent's role in the reaction mechanism, for example, in proton transfer steps. nih.govacs.orgacs.org Similarly, studying the photo-Fries rearrangement, a common reaction for aryl esters, with deuterium-labeled substrates can help to distinguish between intermolecular and intramolecular hydrogen abstraction pathways.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic properties of this compound and for monitoring the progress of its photoreactions.

Characterization of Electronic Transitions and Chromophore Properties

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its aromatic and carbonyl chromophores. The molecule contains two main chromophoric systems: the phenyl benzoate group and the benzophenone group. These systems give rise to characteristic absorption bands.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. For aromatic esters and ketones, these transitions often occur at shorter wavelengths (e.g., below 280 nm). nih.gov

n→π Transitions:* These are lower-intensity absorptions that involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to an antibonding π* orbital. masterorganicchemistry.com For benzophenone, the n→π* transition is responsible for a characteristic absorption band at longer wavelengths, typically around 330-360 nm. uniovi.es This transition is crucial as it often leads to the reactive triplet state responsible for many photochemical reactions.

The UV-Vis spectrum of this compound would be expected to show a combination of these absorptions. A study on p-substituted phenyl benzoates showed absorption bands that are influenced by substituents and the solvent environment. nih.gov

The following table summarizes the expected electronic transitions for this compound.

| Transition Type | Chromophore | Approximate λmax (nm) | Intensity |

|---|---|---|---|

| π→π | Aromatic Rings / Ester | < 280 | High |

| n→π | Ketone Carbonyl | ~340-360 | Low |

Monitoring of Photoreaction Progress and Kinetics

UV-Vis spectroscopy is an effective method for monitoring the kinetics of chemical reactions in real-time, provided that the reactants, intermediates, or products have distinct absorption features in the UV-Vis range. vscht.czrsc.org For photoreactions of this compound, such as the photo-Fries rearrangement, this technique is particularly valuable. unipv.itrit.edunih.gov

The photo-Fries rearrangement of aryl esters, upon UV irradiation, leads to the formation of hydroxybenzophenone derivatives. unipv.itnih.gov This transformation can be monitored by observing the changes in the UV-Vis absorption spectrum over time. Typically, the absorbance of the starting aryl benzoate will decrease, while new absorption bands corresponding to the hydroxybenzophenone products will appear and increase in intensity. For example, in the photoreaction of estrone (B1671321) aryl sulfonates, a new absorption band around 300 nm was observed to grow with irradiation time, indicating product formation. researchgate.net

By measuring the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the reaction rate can be determined. The data can then be used to calculate rate constants and determine the order of the reaction, providing valuable insights into the reaction mechanism. vscht.cz For example, the rate of formation of benzophenone derivatives from the photoreaction of aryl benzoates has been quantified using this method. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for the identification of molecules by measuring their mass-to-charge ratio (m/z). It is widely used to identify the final products and transient intermediates of chemical reactions involving this compound.

Identification of Reaction Products and Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of benzophenone and its derivatives. nih.govresearchgate.netresearchgate.net In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. For this compound, characteristic fragments would likely include ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenoxy radical or cation.

In studies of reaction mixtures, MS can identify various products and intermediates. For example, in the photo-Fries rearrangement of aryl benzoates, MS can confirm the identity of the resulting 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663) isomers, as well as side products like phenols. nih.gov Furthermore, advanced techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction solution, offering a window into the reaction mechanism. whitman.edu For instance, studies on 2-benzoylbenzoate have used ESI-MS to explore the chemistry of reactive carbanion intermediates generated during decarboxylation. masterorganicchemistry.comresearchgate.net

Gas-Phase Ion Chemistry and Fragmentation Pathways

The investigation of gas-phase ion chemistry, predominantly through mass spectrometry techniques, provides profound insights into the intrinsic properties of molecules, free from solvent effects. For this compound, these studies are crucial for elucidating its structural characteristics and reactivity. The fragmentation pathways of this compound under ionization can be predicted by examining the behavior of its constituent chemical moieties: the benzophenone core and the phenyl benzoate ester group.

Electron ionization (EI) mass spectrometry is a common technique used to induce fragmentation. In the positive ion mode of EI-MS, this compound is expected to yield an intense molecular ion peak due to its aromatic nature, which can stabilize the positive charge. The primary fragmentation events typically involve the cleavage of the ester bond and the bonds adjacent to the carbonyl groups, which are characteristic of esters and ketones, respectively. nih.govarizona.edulibretexts.org

The fragmentation of the ester linkage in this compound can occur in two principal ways. The first is the cleavage of the C-O bond to generate a benzoyl cation and a phenoxy radical. The second involves the cleavage of the O-C(aryl) bond, leading to a 4-benzoylbenzoyl cation and a phenyl radical.

Furthermore, the benzophenone moiety itself is prone to characteristic cleavages on either side of the carbonyl group. nih.gov This can lead to the formation of a benzoyl cation and a substituted phenyl radical, or a phenyl radical and a substituted benzoyl cation.

Key fragmentation pathways for this compound are summarized below:

Formation of the Benzoyl Cation: Cleavage of the ester bond or the bond between the carbonyl carbon and the substituted phenyl ring can produce the benzoyl cation (C₆H₅CO⁺).

Formation of the 4-Benzoylbenzoyl Cation: This fragment results from the loss of the phenoxy group from the molecular ion.

Formation of the Phenyl Cation: The cleavage of the bond between the phenyl ring and the carbonyl group or the ester oxygen can lead to the formation of the phenyl cation (C₆H₅⁺).

Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) is a potential fragmentation pathway for benzoate derivatives, which can occur through rearrangement processes. mpg.deacs.orgnih.gov

The following table details the expected major fragment ions of this compound in a typical electron ionization mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Chemical Formula |

| 288 | [M]⁺ (Molecular Ion) | [C₁₉H₁₂O₃]⁺ |

| 183 | [C₆H₅COC₆H₄CO]⁺ | [C₁₄H₉O₂]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

In negative ion mass spectrometry, the behavior of this compound would be different. Negative chemical ionization (NCI) would likely produce a prominent molecular anion peak. nih.gov Fragmentation in the negative ion mode could involve processes such as decarboxylation, particularly in collision-induced dissociation (CID) experiments. mpg.deacs.orgnih.gov

The study of the gas-phase ion chemistry of this compound and its fragmentation pathways is essential for its analytical detection and for understanding its fundamental chemical properties in the absence of interfering solvent molecules. These fragmentation patterns serve as a fingerprint for its identification in complex mixtures when analyzed by mass spectrometry.

Applications in Advanced Materials and Polymer Science Academic Research Focus

Photoinitiator Research and Development

As a benzophenone (B1666685) derivative, Phenyl 4-benzoylbenzoate belongs to the class of Type II photoinitiators. uvabsorber.com These initiators, upon excitation by UV light, generate free radicals through a bimolecular reaction, typically involving hydrogen abstraction from a synergist molecule, such as an amine co-initiator. uvabsorber.comresearchgate.net This mechanism is foundational to its application in photopolymerization.

The efficiency of a photoinitiator is determined by its ability to absorb light and generate radicals that effectively initiate polymerization. Research has focused on understanding the kinetics of polymerization initiated by benzophenone derivatives to optimize curing processes.

A key area of study involves polymerizable photosensitizers, where the initiator moiety is part of a monomer that gets incorporated into the growing polymer chain. A study on 2-methacryloxyethyl 4-benzoylbenzoate (MEBB), a polymerizable derivative, investigated its photopolymerization kinetics with monomers like methyl α-hydroxymethylacrylate (MHMA) and 1,6-hexanediol (B165255) diacrylate (HDDA). researchgate.net The research found that benzophenone derivatives with a p-carbonyl substituent, such as MEBB, are more efficient in photoinitiation compared to unsubstituted benzophenone. researchgate.net The presence of amine co-initiators was also found to slightly increase the final monomer conversions. researchgate.net

Table 1: Research Findings on Monomer Conversion Using Benzophenone-Based Initiators researchgate.net

| Initiator System | Monomer | Final Conversion (%) |

|---|---|---|

| MEBB | MHMA/HDDA | Data not specified |

| Benzophenone | MHMA/HDDA | Data not specified |

| MEBB + Amine Co-initiator | MHMA/HDDA | Slightly higher than without |

These fundamental kinetic studies are crucial for developing highly efficient photoinitiating systems for applications requiring rapid, controlled polymerization under UV irradiation. researchgate.netmdpi.com

To enhance properties such as reactivity, solubility, and spectral sensitivity, researchers actively design and synthesize novel photoinitiators based on the this compound scaffold. One strategy involves attaching polymerizable groups, like vinyl or alkyne functionalities, to the core molecule. unileoben.ac.at

For example, Prop-2-in-1-yl 4-benzoylbenzoate was synthesized as part of a study to develop low-migration photoinitiators. unileoben.ac.at The synthesis of such derivatives often involves standard esterification reactions between a functionalized alcohol and 4-benzoylbenzoyl chloride or 4-benzoylbenzoic acid. Other synthetic strategies explored in the literature for creating benzoylbenzoate esters include reactions involving spiroindane-1,3-diones. acs.org The goal of these synthetic efforts is often to create initiators with improved thermal stability and photoinitiating activity compared to commercial options. researchgate.net

A significant area of research is the development of macromolecular, oligomeric, and polymeric photoinitiators (PPIs) to address the issue of migration of low-molecular-weight initiator fragments in cured materials. unileoben.ac.atgoogle.comresearchgate.net This is particularly critical in applications like food packaging, where migration of substances from the packaging to the food must be minimized. nih.gov

By attaching the this compound moiety to a polymer or oligomer backbone, the resulting photoinitiator has a significantly higher molecular weight, which drastically reduces its mobility. unileoben.ac.atgoogle.com These PPIs can be designed with the photoinitiator group either in the main chain or as a side chain. researchgate.net